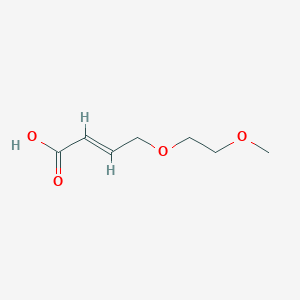![molecular formula C15H12FNO4 B3003295 Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate CAS No. 866153-43-7](/img/structure/B3003295.png)
Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate is a compound that would likely exhibit interesting chemical and physical properties due to the presence of both the fluorophenoxy and amino functional groups. While the specific compound is not directly studied in the provided papers, similar compounds with complex aromatic structures and substituents have been synthesized and analyzed, which can provide insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was prepared in nine steps from L-serine with an overall yield of 24% . This demonstrates the complexity and challenges associated with the synthesis of such compounds. Although the exact synthesis of Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . For instance, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . These findings suggest that Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate could also exhibit specific molecular interactions that stabilize its structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate showed reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . This indicates that Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate might also participate in such reactions, potentially yielding novel compounds with biological or pharmaceutical relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of complex organic molecules are influenced by their functional groups and molecular structure. For instance, the presence of a fluorine atom can significantly affect the molecule's reactivity and interactions due to its electronegativity. The synthesis of methyl 2-substituted-4-benzoxazolecarboxylates involved reactions with acid chlorides and ortho acetals, and some compounds experienced decomposition during purification, highlighting the sensitivity of such molecules to reaction conditions . These insights can be extrapolated to understand the stability and reactivity of Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate under various conditions.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing a structure stabilized by intra- and intermolecular hydrogen bonds. This type of analysis is crucial for understanding the physical and chemical properties of similar compounds (Vasu et al., 2004).
Allosteric Modifiers of Hemoglobin
- Certain compounds structurally related to methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate have been shown to act as allosteric modifiers of hemoglobin, which can be crucial in medical scenarios like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Analysis of Monofluorinated Molecules
- Studies on molecules like methyl 4-(fluorocarbonyl)benzoate, which are structurally similar, provide insights into the behavior of fluorine-substituted organic compounds, potentially relevant for pharmaceutical and industrial applications (Burns & Hagaman, 1993).
Synthesis of Novel Derivatives
- Research into the synthesis of novel derivatives like 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo-[e][2H-1,3,2-oxazaphosphinine] demonstrates the potential for creating new substances with significant antibacterial and antifungal activity (Srinivasulu et al., 2009).
Development of pH Probes
- Research on compounds like BTABr, which contain benzothiazole and charged trimethyl amino groups, similar in structure, highlights their use as fluorescent and colorimetric pH probes. Such probes are valuable in monitoring acidic and alkaline solutions and have applications in intracellular pH imaging (Diana et al., 2020).
properties
IUPAC Name |
methyl 2-[(4-fluorophenoxy)carbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-20-14(18)12-4-2-3-5-13(12)17-15(19)21-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKPJIFGLOULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)


![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)


![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)